N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14811376
Molecular Formula: C21H18FN3O2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3O2 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-[2-(6-fluoroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H18FN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26) |
| Standard InChI Key | WJSVOTVKPWGIDG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Introduction
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines an indole moiety with a dihydroisoquinoline core and a carboxamide functional group. This compound is of interest in medicinal chemistry due to its unique structural features, which potentially enhance its biological activity and stability. The presence of a fluorine atom in the indole ring is particularly noteworthy, as fluorination often increases the compound's lipophilicity and metabolic stability, which can improve its pharmacokinetic properties.
Molecular Formula and Weight
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Molecular Formula: C21H18FN3O2
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Molecular Weight: Approximately 363.4 g/mol
Chemical Reactivity
The chemical reactivity of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is influenced by its functional groups. The carboxamide group can participate in various reactions, including hydrolysis, amination, and amidation, which are essential for modifying the compound for further applications in medicinal chemistry.
Synthesis Methods
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses that include reactions such as alkylation, acylation, and cyclization. These methods typically require careful control of reaction conditions to optimize yield and purity.
Biological Activity and Potential Applications
Indole derivatives are known for their diverse pharmacological properties, including roles in neurotransmission and various biological functions. The incorporation of a dihydroisoquinoline moiety further expands the potential biological activities of this compound. Preliminary studies on similar indole-based compounds suggest significant biological activity, particularly in pharmacological contexts.
Research Findings and Future Directions
| Compound Features | Description | Potential Impact |
|---|---|---|
| Indole Moiety | Known for diverse pharmacological properties | Enhances biological activity |
| Dihydroisoquinoline Core | Contributes to structural complexity and stability | Potentially improves pharmacokinetics |
| Fluorination | Increases lipophilicity and metabolic stability | Enhances bioavailability and efficacy |
Given the lack of specific research findings directly related to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, future studies should focus on its synthesis optimization, in vitro and in vivo biological activity assessments, and structure-activity relationship (SAR) analyses to fully explore its therapeutic potential.
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